2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole
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Overview
Description
2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it suitable for the synthesis of various substituted imidazoles.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of dehalogenated imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(5-Bromo-2-methoxyphenyl)-5-methyl-1H-imidazole is unique due to its specific substitution pattern on the phenyl ring and the presence of the imidazole ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11BrN2O |
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Molecular Weight |
267.12 g/mol |
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C11H11BrN2O/c1-7-6-13-11(14-7)9-5-8(12)3-4-10(9)15-2/h3-6H,1-2H3,(H,13,14) |
InChI Key |
QZMOKKMYGDEJGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=C(C=CC(=C2)Br)OC |
Origin of Product |
United States |
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